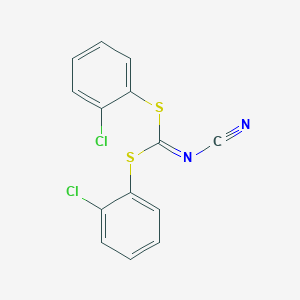

Bis(2-chlorophenyl) cyanocarbonimidodithioate

Description

Bis(2-chlorophenyl) cyanocarbonimidodithioate is an organosulfur compound characterized by a central cyanocarbonimidodithioate core (N=C(SH)S−C≡N) substituted with two 2-chlorophenyl groups. Its molecular formula is C₁₄H₈Cl₂N₂S₂, with a molecular weight of 355.26 g/mol.

The 2-chlorophenyl substituents enhance the compound’s lipophilicity and stability, making it suitable for applications requiring resistance to hydrolysis or photodegradation. However, its reactivity and biological activity are highly dependent on the electronic effects of the chlorine atoms and the spatial arrangement of the substituents.

Properties

IUPAC Name |

bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2S2/c15-10-5-1-3-7-12(10)19-14(18-9-17)20-13-8-4-2-6-11(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUKONDUDADQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC(=NC#N)SC2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375664 | |

| Record name | bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152382-52-0 | |

| Record name | Carbonimidodithioic acid, cyano-, bis(2-chlorophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiophenol and Cyanamide Condensation

Early syntheses relied on the reaction of 2-chlorothiophenol with cyanamide derivatives under basic conditions. In a representative procedure:

-

Base-Mediated Coupling : 2-Chlorothiophenol is deprotonated using sodium hydroxide or potassium carbonate in anhydrous ethanol.

-

Nucleophilic Attack : The resulting thiolate ion reacts with cyanamide derivatives (e.g., cyanogen bromide) at 60–80°C, forming the dithioate backbone.

-

Purification : Crude product is recrystallized from ethanol or chromatographed on silica gel.

Key Parameters :

-

Solvent : Ethanol or dimethylformamide (DMF).

-

Temperature : 60–80°C.

-

Yield : 45–65% (suboptimal due to side reactions).

Carbon Disulfide-Based Approaches

A scalable one-pot method involves carbon disulfide (CS₂) as a sulfur source:

-

Formation of Dithiolate Intermediate : 2-Chloroaniline reacts with CS₂ in the presence of sodium ethoxide, generating a sodium dithiolate salt.

-

Cyanamide Incorporation : The intermediate is treated with cyanamide derivatives under reflux, yielding the target compound.

Reaction Scheme :

Advantages :

-

Reduced steps compared to traditional methods.

-

Higher atom economy (60–75% yield).

Advanced Catalytic Methods

Palladium-Copper Catalyzed Cyclization

Recent advancements employ Pd/Cu bimetallic systems to enhance regioselectivity and yield:

-

Substrate Preparation : N-arylcyanothioformamides are synthesized from 2-chloroaniline and Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride).

-

Cyclization : The substrate undergoes intramolecular C–S bond formation catalyzed by PdCl₂ (20 mol%) and CuI (50 mol%) in DMSO/DMF (1:1) at 120°C.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂ (20 mol%), CuI (50 mol%) |

| Additive | KI (2.0 equiv) |

| Solvent | DMSO/DMF (1:1) |

| Temperature | 120°C |

| Yield | 76–90% |

Mechanistic Insight :

The Pd catalyst facilitates oxidative addition, while CuI assists in transmetallation, enabling efficient cyclization. KI improves catalyst stability and reaction homogeneity.

Optimization and Yield Improvements

Solvent and Temperature Effects

Additive Screening

-

KI as Promoter : Reduces Pd aggregation, increasing catalytic turnover.

-

Base Selection : Potassium carbonate outperforms NaOH in minimizing side reactions (e.g., hydrolysis).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Traditional | 45–65 | 85–90 | Moderate | High (toxic solvents) |

| Carbon Disulfide | 60–75 | 90–95 | High | Moderate |

| Pd/Cu Catalyzed | 76–90 | 95–99 | Low | Low (recyclable catalysts) |

Trade-offs :

-

Catalytic Methods : Superior yield and purity but require specialized equipment.

-

Traditional Routes : Cost-effective for small-scale synthesis.

Industrial-Scale Production Considerations

Challenges

-

Catalyst Cost : Pd-based systems are expensive for bulk production.

-

Waste Management : CS₂ and halogenated byproducts require stringent disposal protocols.

Chemical Reactions Analysis

Bis(2-chlorophenyl) cyanocarbonimidodithioate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the nitrile group, to form primary amines using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(2-chlorophenyl) cyanocarbonimidodithioate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.

Medicine: Although not widely used in clinical settings, it serves as a lead compound in drug discovery and development programs aimed at identifying new therapeutic agents.

Industry: In industrial research, it is used to develop new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of Bis(2-chlorophenyl) cyanocarbonimidodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and nitrile groups are key functional groups that participate in binding interactions with these targets. The exact pathways and molecular targets involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The cyanocarbonimidodithioate family includes several derivatives with variations in substituent groups. Below, we compare Bis(2-chlorophenyl) cyanocarbonimidodithioate with [(2,6-dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate (CAS 109349-02-2), a closely related analog documented in supplier databases .

Structural and Functional Differences

| Property | This compound | [(2,6-Dichlorophenoxy)methyl] Methyl Cyanocarbonimidodithioate |

|---|---|---|

| Substituents | Two 2-chlorophenyl groups | (2,6-Dichlorophenoxy)methyl and methyl groups |

| Molecular Formula | C₁₄H₈Cl₂N₂S₂ | C₁₀H₈Cl₂N₂O S₂ |

| Key Functional Groups | Chlorophenyl, dithiocarbamate | Dichlorophenoxy, methyl, dithiocarbamate |

| Polarity | Moderate (due to Cl atoms) | Higher (oxygen in phenoxy group increases polarity) |

| Potential Applications | Agrochemical intermediates, corrosion inhibitors | Likely specialized intermediates (limited commercial data) |

Key Observations:

Electronic Effects: The 2-chlorophenyl groups in the target compound donate electron-withdrawing effects via chlorine, stabilizing the dithiocarbamate core and enhancing electrophilicity. In [(2,6-dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate, the phenoxy oxygen introduces lone pairs, increasing resonance stabilization but reducing electrophilic reactivity compared to the phenyl-substituted analog .

Bis(2-chlorophenyl) derivatives exhibit less steric hindrance, favoring interactions in environments requiring moderate spatial flexibility.

[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate is available from multiple suppliers (e.g., Synthon Chemicals, Excel Asia) , indicating established production protocols.

Research Findings and Hypotheses

While direct comparative studies are scarce, inferences can be drawn from structural analogs:

- Biological Activity: Dithiocarbamates with chlorophenyl groups often exhibit antifungal and herbicidal properties. The target compound’s activity may resemble chlorothalonil derivatives but with modified toxicity profiles due to the dithiocarbamate core. The phenoxy-methyl analog may display reduced bioavailability due to higher polarity, limiting its penetration through lipid membranes.

- Thermal Stability: The absence of oxygen in this compound likely improves thermal stability compared to the phenoxy-containing analog, which may undergo oxidative degradation.

Biological Activity

Bis(2-chlorophenyl) cyanocarbonimidodithioate (CAS No. 152382-52-0) is an organic compound notable for its unique chemical structure, which includes two 2-chlorophenyl groups and a cyanocarbonimidodithioate moiety. This compound has garnered attention in scientific research for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C14H8Cl2N2S2

- Molecular Weight : 339.3 g/mol

The compound's structure facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.

- Anticancer Activity : There is emerging evidence that this compound may possess anticancer properties. Studies have indicated its potential to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is thought to involve its interaction with specific molecular targets, such as enzymes or receptors within cells. The presence of sulfanyl and nitrile functional groups plays a critical role in these interactions. The exact mechanisms remain under investigation but may include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.

- Receptor Modulation : It may interact with cellular receptors, altering their activity and leading to downstream effects on cell signaling.

Research Findings and Case Studies

A review of recent literature highlights several key studies focused on the biological activity of this compound:

-

Antimicrobial Studies :

- A study evaluated the compound's efficacy against various bacterial strains, demonstrating significant inhibitory effects at specific concentrations. The minimal inhibitory concentration (MIC) was determined to be effective against Gram-positive bacteria.

-

Anticancer Research :

- In vitro studies conducted on cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. The compound showed a dose-dependent response, with IC50 values indicating potent activity against breast cancer cells.

-

Comparative Analysis :

- Comparative studies with similar compounds (e.g., Bis[(2-chlorophenyl)sulfanyl]methane) indicated that the presence of the nitrile group in this compound enhances its reactivity and biological efficacy.

Data Table: Biological Activity Summary

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in breast cancer cells | |

| Enzyme Interaction | Potential inhibition of metabolic enzymes |

Q & A

Q. What theoretical frameworks guide the synthesis and characterization of Bis(2-chlorophenyl) cyanocarbonimidodithioate?

Researchers should anchor synthesis and characterization in organosulfur chemistry and coordination chemistry theories. For synthesis, the electron-withdrawing effects of the 2-chlorophenyl groups and the nucleophilic reactivity of the cyanocarbonimidodithioate moiety must be considered to optimize reaction conditions (e.g., solvent polarity, temperature). Characterization via NMR, IR, and X-ray crystallography should align with established spectral databases and crystallographic symmetry principles . Theoretical models like molecular orbital theory can predict electronic properties, aiding in interpreting spectroscopic data .

Q. What are the standard protocols for synthesizing this compound in academic settings?

A typical synthesis involves reacting 2-chlorothiophenol with cyanogen bromide under controlled pH (7–9) in anhydrous acetone. Purification requires sequential recrystallization from ethanol/dichloromethane mixtures. Yield optimization depends on stoichiometric ratios (1:1.2 for thiol:cyanogen bromide) and inert gas protection to prevent oxidation. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How should researchers design initial stability studies for this compound?

Conduct accelerated degradation studies under varied conditions:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–200°C (heating rate 10°C/min).

- Photolytic stability : Exposure to UV light (254 nm) in quartz cells, monitoring decomposition via UV-Vis spectroscopy.

- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 72 hours, analyzing degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical IR/NMR spectra may arise from conformational flexibility or crystal packing effects. Address this by:

Q. What methodological approaches are recommended for studying the compound’s reactivity in cross-coupling reactions?

Design kinetic studies using palladium catalysts (e.g., Pd(PPh₃)₄) to evaluate its efficacy as a ligand or substrate. Monitor reaction progress via GC-MS or in situ FTIR. Compare turnover frequencies (TOF) with structurally analogous dithiocarbamates. Mechanistic insights can be gained through cyclic voltammetry to assess redox behavior .

Q. How should researchers validate the compound’s biological activity in vitro while minimizing experimental bias?

Use a blinded, multi-dose screening approach (e.g., 1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%). Replicate assays in triplicate, analyzing viability via MTT assays and apoptosis via flow cytometry (Annexin V/PI staining). Confirm target engagement using proteomics (e.g., SILAC) .

Methodological Challenges and Solutions

Addressing poor solubility in pharmacological assays:

- Solution : Use biocompatible solubilizers (e.g., PEG-400 or β-cyclodextrin inclusion complexes). Validate solubility via dynamic light scattering (DLS) and ensure no interference with assay readouts .

Interpreting conflicting bioactivity data across studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.